2-[4-(2-Oxoethyl)phenyl]acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(2-oxoethyl)phenyl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPOVDXLQHCGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2 4 2 Oxoethyl Phenyl Acetaldehyde and Aldehyde Derivatives
Fundamental Reaction Mechanisms of Aldehydes
Aldehydes are characterized by the carbonyl functional group (C=O), where the carbon atom is bonded to a hydrogen atom and an R group. The polar nature of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, prone to attack by nucleophiles. youtube.commasterorganicchemistry.com
Nucleophilic Addition Mechanistic Pathways
The most common reaction for aldehydes is nucleophilic addition. ncert.nic.inopenstax.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon. The mechanism typically proceeds in two steps:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon, which is sp² hybridized and has a trigonal planar geometry. libretexts.org This attack occurs from a direction approximately perpendicular to the plane of the carbonyl group. ncert.nic.in The pi bond of the carbonyl group breaks, and the electrons move to the electronegative oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate, with the carbon atom becoming sp³ hybridized. ncert.nic.inlibretexts.org
Protonation: The negatively charged oxygen atom of the alkoxide intermediate is then protonated by an acid or solvent (like water), yielding a neutral alcohol product. openstax.orglibretexts.org
Aldehydes are generally more reactive in nucleophilic addition reactions than ketones for both steric and electronic reasons. ncert.nic.inopenstax.org Sterically, the single substituent and smaller hydrogen atom on the aldehyde's carbonyl carbon present less hindrance to the approaching nucleophile compared to the two larger alkyl groups in ketones. openstax.org Electronically, the two alkyl groups in a ketone are electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon more effectively than the single R group in an aldehyde. ncert.nic.in
Nucleophilic addition reactions can follow two general pathways after the initial formation of the tetrahedral intermediate:
Pathway A: The intermediate is protonated to give an alcohol. This is common for strong, irreversible nucleophiles like Grignard reagents or hydride ions. youtube.comopenstax.org
Pathway B: The carbonyl oxygen is eliminated, often as water, to form a product with a carbon-nucleophile double bond (C=Nu). This pathway is typical for reactions with neutral nucleophiles like ammonia (B1221849) and its derivatives (e.g., primary amines). ncert.nic.inopenstax.org
In the case of 2-[4-(2-Oxoethyl)phenyl]acetaldehyde, both aldehyde groups can serve as sites for nucleophilic addition.
| Nucleophile | Initial Product | Final Product (after workup/elimination) | Reaction Name/Type |
|---|---|---|---|
| HCN (with base catalyst) | Tetrahedral Cyanide Adduct | Cyanohydrin | Cyanohydrin Formation ncert.nic.in |
| RMgX (Grignard Reagent) | Magnesium Alkoxide | Secondary Alcohol | Grignard Reaction youtube.com |
| LiAlH₄ or NaBH₄ | Alkoxide | Primary Alcohol | Hydride Reduction youtube.comfiveable.me |
| R'OH (Alcohol) | Hemiacetal | Acetal (with excess alcohol and acid) ncert.nic.in | Acetal Formation |
| R'NH₂ (Primary Amine) | Carbinolamine | Imine (Schiff Base) | Imine Formation ncert.nic.in |
Carbonyl Oxidation and Reduction Mechanisms
Oxidation Mechanisms Aldehydes are readily oxidized to form carboxylic acids. fiveable.melibretexts.org This ease of oxidation distinguishes them from ketones, which are generally resistant to oxidation except under harsh conditions. libretexts.org The presence of a hydrogen atom on the carbonyl carbon is key to this reactivity. libretexts.org
The mechanism for oxidation, for instance with chromic acid, often involves the initial nucleophilic addition of water to the aldehyde carbonyl to form a hydrate (B1144303) (a gem-diol). libretexts.org This hydrate is then oxidized by the oxidizing agent. The process involves the removal of the hydrogen atom from the original carbonyl carbon, leading to the formation of a carboxylic acid. fiveable.me
Common oxidizing agents include:
Potassium permanganate (B83412) (KMnO₄) and Chromic acid (H₂CrO₄) : These are strong oxidizing agents that effectively convert aldehydes to carboxylic acids. fiveable.meleah4sci.com
Tollens' Reagent ([Ag(NH₃)₂]⁺) : This is a mild oxidizing agent. In this reaction, the aldehyde is oxidized to a carboxylate anion, while the silver(I) ions are reduced to metallic silver, forming a characteristic silver mirror on the inside of the reaction vessel. This "silver mirror test" is a classic chemical test for aldehydes. libretexts.orgleah4sci.com
Reduction Mechanisms Aldehydes can be reduced to primary alcohols. fiveable.menumberanalytics.com This involves the addition of two hydrogen atoms across the C=O double bond.
The most common laboratory method for aldehyde reduction is the use of metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.meleah4sci.com The mechanism involves a nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. youtube.comnumberanalytics.com This forms a tetrahedral alkoxide intermediate. In a subsequent step, a proton source (typically water or a mild acid added during workup) protonates the alkoxide to yield the primary alcohol. youtube.com
Another method is catalytic hydrogenation, where H₂ gas is used with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). fiveable.memsu.edu
For this compound, reduction would yield 2-[4-(2-hydroxyethyl)phenyl]ethan-1-ol, while oxidation would produce 2-[4-(carboxymethyl)phenyl]acetic acid.
Aldol (B89426) and Other Condensation Reaction Mechanisms
The aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes that possess at least one α-hydrogen (a hydrogen on the carbon adjacent to the carbonyl group). byjus.comlibretexts.org The reaction involves the dimerization of an aldehyde to form a β-hydroxy aldehyde, known as an aldol, which can then dehydrate to form an α,β-unsaturated aldehyde. wikipedia.orgkhanacademy.org
The mechanism can be catalyzed by either a base or an acid.
Base-Catalyzed Aldol Condensation Mechanism:
Enolate Formation: A base (e.g., hydroxide (B78521) ion, OH⁻) removes an acidic α-hydrogen from the aldehyde, forming a resonance-stabilized enolate ion. The enolate is a potent carbon nucleophile. libretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second, unreacted aldehyde molecule. This step forms a new carbon-carbon bond and produces a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water), regenerating the base catalyst and forming the β-hydroxy aldehyde (aldol product). libretexts.org
Dehydration (Condensation): If the reaction mixture is heated, the aldol product can undergo dehydration. The base removes an α-hydrogen, forming an enolate, which then eliminates a hydroxide ion to create a C=C double bond conjugated with the carbonyl group, yielding an α,β-unsaturated aldehyde. byjus.comwikipedia.org
The compound this compound possesses α-hydrogens on both of its alkyl chains and can therefore undergo self-aldol reactions. Furthermore, due to the presence of two aldehyde groups within the same molecule, it has the potential to undergo an intramolecular aldol condensation, which would lead to the formation of a cyclic product. libretexts.org When reacting with a different aldehyde or ketone, it can participate in a crossed aldol condensation. byjus.com
Detailed Mechanistic Studies of Specific Transformations
Beyond fundamental reactions, aldehydes like this compound can undergo more complex, catalyst-mediated transformations.
Enamine-Mediated Reactions and Cyclobutane (B1203170) Formation
Enamine catalysis is a powerful tool in organic synthesis. acs.org Enamines are formed from the reaction of an aldehyde or ketone with a secondary amine (e.g., pyrrolidine) under mild acid catalysis. wikipedia.orgmasterorganicchemistry.com The mechanism involves the formation of a carbinolamine intermediate, followed by dehydration. wikipedia.org
Enamines are nitrogen analogs of enols and are excellent nucleophiles at the α-carbon due to resonance involving the nitrogen lone pair. wikipedia.orgmasterorganicchemistry.com They can react with various electrophiles. A notable reaction is the [2+2] cycloaddition with electron-deficient alkenes, such as nitroalkenes or acrylates, to form cyclobutane derivatives. acs.orgresearchgate.net
The mechanism proceeds as follows:
Enamine Formation: The aldehyde reacts with a secondary amine catalyst to reversibly form a chiral enamine.
Cycloaddition: The nucleophilic enamine attacks the electrophilic alkene in a concerted or stepwise fashion to form a four-membered cyclobutane ring. acs.org This step often generates a zwitterionic intermediate. researchgate.net
Hydrolysis: The resulting cyclobutane-containing iminium ion is then hydrolyzed to release the final cyclobutane product and regenerate the amine catalyst.
Studies have shown that these cyclobutane adducts can be stable, isolable products or transient intermediates that undergo ring-opening to form a Michael-type adduct, depending on the substrates and reaction conditions. acs.orgresearchgate.net The use of chiral amines can render these reactions highly enantioselective. For a dialdehyde (B1249045) like this compound, this chemistry could be used to construct complex bicyclic or spirocyclic systems.
Catalytic Aldehyde Transformations (e.g., Decarbonylation, Isomerization)
Decarbonylation Aldehyde decarbonylation is the process of removing the formyl group (-CHO) to produce an alkane and carbon monoxide (CO). wikipedia.org This transformation is most commonly achieved using transition metal complexes, particularly rhodium(I) catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃). wikipedia.orgacs.org
The catalytic cycle for rhodium-catalyzed decarbonylation is generally understood to involve three key steps: acs.orgnih.gov
Oxidative Addition: The aldehyde's C-H bond adds across the metal center, forming a metal-acyl-hydride intermediate.
Migratory Extrusion: A molecule of CO is extruded from the acyl group, often via migration of the alkyl group to the metal center. This step is frequently the rate-limiting step of the reaction. acs.org
Reductive Elimination: The alkyl group and the hydride ligand are eliminated from the metal center, forming the final alkane product and regenerating the active catalyst. acs.org
Applying this reaction to this compound could result in the selective removal of one or both aldehyde groups to yield 4-ethylphenylacetaldehyde or 1,4-diethylbenzene, respectively.
Isomerization Catalytic isomerization can refer to several types of transformations. One relevant process is the isomerization of α-branched aldehydes. This can be achieved through a photodynamic E/Z isomerization of enamine intermediates formed with a simple aminocatalyst, allowing for the deracemization of a racemic aldehyde. chemrxiv.org
Another significant catalytic process is the isomerization of allylic alcohols into aldehydes, often catalyzed by rhodium or palladium complexes. acs.orgorganic-chemistry.org While not directly applicable to a saturated aldehyde, the reverse process or related migrations are mechanistically important. For saturated aldehydes, isomerization can occur under specific catalytic conditions, often involving enol or enolate intermediates, which can lead to epimerization at the α-carbon. Heterogeneous catalysts have also been developed to isomerize certain aldehydes to their corresponding ketones at elevated temperatures. google.com
| Transformation | Typical Catalyst | Key Mechanistic Feature | Potential Product from this compound |
|---|---|---|---|
| Decarbonylation | Rh(I) complexes (e.g., Wilkinson's catalyst) | Oxidative addition of C-H bond, CO extrusion acs.org | 4-Ethylphenylacetaldehyde or 1,4-Diethylbenzene |
| Enamine-mediated α-functionalization | Secondary amines (e.g., Proline, Pyrrolidine) | Nucleophilic enamine intermediate attacks electrophile acs.org | α-substituted derivatives, cyclobutanes |
| Isomerization (of α-stereocenter) | Aminocatalysts, often with light | Reversible enamine formation allows for E/Z isomerization chemrxiv.org | (If chiral) Racemized or epimerized product |
Proton Transfer and Transition State Characterization
No published research was found that specifically characterizes proton transfer mechanisms or the associated transition states in reactions involving this compound. While studies on simpler aldehydes, such as acetaldehyde (B116499), have investigated proton transfer in contexts like water clusters, this information cannot be directly extrapolated to the more complex structure of this compound without dedicated research.
Reactivity Due to Alpha-Proton Lability
The lability of alpha-protons is a known characteristic of aldehydes, leading to reactions such as aldol condensations. For phenylacetaldehyde (B1677652), the benzylic alpha-proton's lability is a noted feature of its reactivity. wikipedia.org However, specific experimental data, such as pKa values or kinetic studies on the deprotonation of this compound, are not available in the current body of scientific literature. Therefore, a detailed, data-supported discussion of its reactivity stemming from alpha-proton lability cannot be provided.
Advanced Spectroscopic and Structural Elucidation of 2 4 2 Oxoethyl Phenyl Acetaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-[4-(2-Oxoethyl)phenyl]acetaldehyde, both ¹H and ¹³C NMR are critical for assigning the specific protons and carbons within the structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the aldehydic protons. The symmetry of the para-substituted benzene (B151609) ring will simplify the aromatic region, likely showing an AA'BB' system.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | t | 2H | -CHO |
| ~7.3 | d | 4H | Ar-H |
| ~3.7 | d | 4H | Ar-CH₂ |
Predicted data based on analogous structures.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The presence of two carbonyl carbons from the aldehyde groups will be a key feature, resonating at the downfield end of the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~200 | C=O | -CHO |
| ~138 | Quaternary | Ar-C |
| ~135 | Quaternary | Ar-C |
| ~130 | CH | Ar-CH |
| ~45 | CH₂ | Ar-CH₂ |
Predicted data based on analogous structures.
Mass Spectrometry for Fragmentation Pattern Analysis and Isomer Differentiation
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of the aldehyde groups and cleavage of the ethyl chains.
Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 162 | [C₁₀H₁₀O₂]⁺ (Molecular Ion) |
| 133 | [M - CHO]⁺ |
| 104 | [M - 2CHO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Predicted data based on established fragmentation patterns of aromatic aldehydes.
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula, C₁₀H₁₀O₂, confirming the elemental composition and helping to differentiate it from any potential isomers.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the C=O stretch of the aldehyde functional groups.
Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2900 | C-H stretch | Aliphatic |
| ~2820, ~2720 | C-H stretch | Aldehyde (Fermi doublet) |
| ~1700 | C=O stretch | Aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
Predicted data based on characteristic group frequencies.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum.
Predicted Raman Shifts
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3060 | Aromatic C-H stretch |
| ~1600 | Aromatic ring breathing |
| ~1200 | Aromatic C-H in-plane bend |
| ~1000 | Ring breathing (para-disubstituted) |
Predicted data based on typical Raman shifts for substituted benzenes.
X-ray Crystallography for Solid-State Molecular Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.
As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been reported. The successful application of this technique is contingent on the ability to grow single crystals of sufficient size and quality. Should such crystals be obtained, X-ray analysis would reveal the planarity of the benzene ring, the conformation of the two oxoethyl side chains relative to the ring, and how the molecules pack in the crystal lattice. This would provide invaluable information on the molecule's solid-state conformation and any significant intermolecular forces, such as hydrogen bonding or π-stacking interactions.
Computational Chemistry and Molecular Modeling Studies of 2 4 2 Oxoethyl Phenyl Acetaldehyde
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating reaction mechanisms by calculating the geometries of reactants, transition states, and products, along with their corresponding energies. rsc.orgrsc.org
For 2-[4-(2-Oxoethyl)phenyl]acetaldehyde, DFT can be employed to study a variety of potential reactions, such as intramolecular aldol (B89426) cyclization, oxidation, or reduction. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways. For instance, in a hypothetical intramolecular aldol reaction, DFT calculations could determine the activation energy barriers for the formation of different cyclized products.
A typical study would involve optimizing the geometry of the reactant, locating the transition state structure for the key reaction step (e.g., enolate formation or C-C bond formation), and optimizing the geometry of the final product. The energy difference between the reactant and the transition state provides the activation energy (Ea), a critical factor in determining reaction kinetics.
Table 1: Hypothetical DFT-Calculated Activation Energies for a Proposed Reaction Pathway This table presents hypothetical data for illustrative purposes.
| Reaction Step | Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Enolate Formation | B3LYP | 6-311++G(d,p) | PCM (Water) | 18.5 |
| C-C Bond Formation | B3LYP | 6-311++G(d,p) | PCM (Water) | 12.3 |
These calculations can reveal which of the two acetaldehyde (B116499) moieties is more likely to react and how the phenyl ring influences the reaction's progress. pku.edu.cn
Quantum Chemical Calculations for Stereoselectivity and Electronic Properties
Quantum chemical calculations are fundamental for predicting the stereoselectivity of reactions and understanding the electronic properties that govern a molecule's reactivity. iaea.org For this compound, these calculations can provide insights into its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. scielo.org.mx A small gap suggests the molecule is more reactive. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. scielo.org.mx
In reactions leading to chiral centers, quantum chemical methods can calculate the energies of diastereomeric transition states, allowing for the prediction of the most likely stereoisomer to be formed.
Table 2: Hypothetical Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.
| Property | Computational Method | Basis Set | Value |
|---|---|---|---|
| HOMO Energy | B3LYP | 6-31G(d) | -6.8 eV |
| LUMO Energy | B3LYP | 6-31G(d) | -1.5 eV |
| HOMO-LUMO Gap | B3LYP | 6-31G(d) | 5.3 eV |
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. science.gov Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the docked complex. windows.netnih.gov
These methods are crucial for understanding how this compound might interact with biological targets, such as enzymes. For example, it could be investigated as a substrate or inhibitor for an enzyme like aldehyde dehydrogenase (ALDH), which is involved in metabolizing aldehydes. mdpi.com
In a typical workflow, the 3D structure of the target enzyme is obtained from a protein database. The this compound molecule is then "docked" into the enzyme's active site. A scoring function estimates the binding affinity, and the resulting poses reveal key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues. nih.gov Following docking, MD simulations can be run to assess the stability of the enzyme-substrate complex over nanoseconds, confirming whether the initial binding pose is maintained. mdpi.com
Table 3: Hypothetical Molecular Docking Results against Aldehyde Dehydrogenase 2 (ALDH2) This table presents hypothetical data for illustrative purposes.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| This compound | -7.2 | Cys302, Glu268 | Covalent, Hydrogen Bond |
Theoretical Studies on Tautomerism and Conformational Analysis
Tautomers are isomers of a compound that readily interconvert, most commonly by the relocation of a proton. This compound can exist in keto-enol tautomeric forms due to its aldehyde groups. ebi.ac.uk Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. nih.gov
Theoretical methods can be used to calculate the relative energies and stabilities of different tautomers and conformers in the gas phase and in various solvents. nih.govorientjchem.org This is crucial as the reactivity and properties of a molecule can depend significantly on its dominant tautomeric and conformational state. orientjchem.orgchemrxiv.org For this compound, computational studies could determine whether the diketo form is more stable than the monoenol or dienol forms and identify the most stable orientation of the two oxoethyl side chains relative to the phenyl ring.
Table 4: Hypothetical Relative Energies of Tautomers and Conformers in Gas Phase This table presents hypothetical data for illustrative purposes.
| Isomer | Conformer | Computational Method | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Diketo | Anti | B3LYP/6-311+G(d,p) | 0.00 | 98.5 |
| Diketo | Syn | B3LYP/6-311+G(d,p) | 2.85 | 0.8 |
| Monoenol | E-isomer | B3LYP/6-311+G(d,p) | 2.50 | 0.6 |
These studies indicate which forms of the molecule are most likely to be present under given conditions, which is essential for accurately predicting its chemical behavior.
Applications of 2 4 2 Oxoethyl Phenyl Acetaldehyde in Advanced Organic Synthesis
Role as Versatile Building Blocks for Complex Molecular Architectures
Organic building blocks are foundational components used for the modular assembly of molecular architectures. sigmaaldrich.comchemscene.com The symmetrical dialdehyde (B1249045), 2-[4-(2-oxoethyl)phenyl]acetaldehyde, serves as a quintessential C2-symmetric building block. Its two reactive sites allow for the simultaneous or sequential introduction of other molecular fragments, making it an ideal candidate for creating intricate and symmetrical molecules.
The presence of two aldehyde functionalities enables this compound to act as a molecular linchpin, connecting two equivalents of a substrate to a central benzene (B151609) ring. This reactivity is fundamental in the synthesis of larger, well-defined structures such as macrocycles, dendrimers, and molecular cages. For instance, condensation reactions with diamines can lead to the formation of large macrocyclic imines, which can further serve as ligands for metal complexes or as hosts in supramolecular chemistry. The precise 1,4-substitution pattern on the phenyl ring ensures a linear and rigid extension, a desirable feature for constructing ordered molecular assemblies. umich.edu
Catalytic Applications: Chiral Aldehyde Catalysis
Chiral aldehyde catalysis has emerged as a significant strategy in asymmetric synthesis, providing a pathway for enantioselective reactions. nih.govresearchgate.net While direct catalytic use of this compound is not extensively documented, its structure offers a template for designing specialized catalysts. By derivatizing the aldehyde groups with chiral auxiliaries, it is theoretically possible to create bidentate chiral ligands or organocatalysts.
Asymmetric α-Functionalization of Primary Amines and Amino Acid Esters
Chiral aldehyde catalysis is a recognized method for the asymmetric α-functionalization of primary amines and their derivatives. nih.gov This process typically involves the formation of a chiral imine intermediate, which then directs the stereoselective addition of a nucleophile. In this context, this compound would act as a substrate rather than a catalyst. Its two aldehyde groups can react with primary amines, such as those in amino acid esters, to form Schiff bases (imines). The subsequent α-functionalization, guided by an external chiral catalyst (e.g., a chiral phosphoric acid or a metal complex), could proceed at both sites, offering a route to symmetrically functionalized molecules. This approach is a direct method for synthesizing complex, non-proteinogenic amino acids, which are valuable in pharmaceutical development. nih.gov
Diastereoselective and Enantioselective Transformations
The aldehyde functionalities of this compound are susceptible to a wide range of diastereoselective and enantioselective transformations, including aldol (B89426) reactions, Henry reactions, and allylation reactions. nih.govmdpi.com When reacted with chiral nucleophiles or in the presence of chiral catalysts, each aldehyde group can be converted into a stereocenter.
For example, an enantioselective allylation using a chiral catalyst could convert the dialdehyde into a diol with two new stereocenters. mdpi.com The stereochemical outcome (syn vs. anti) of the two additions can be controlled by the choice of catalyst and reaction conditions, leading to specific diastereomers. youtube.com Such transformations are crucial for building up the stereochemically rich backbones of natural products and other complex target molecules. nih.govresearchgate.netnih.gov The ability to control the formation of multiple stereocenters in a single molecule is a cornerstone of modern organic synthesis.
Contribution to Polymer and Material Science
The difunctional nature of this compound makes it a valuable monomer for step-growth polymerization. Its reaction with other difunctional monomers can produce a variety of polymers with potentially useful thermal and electronic properties.
One of the most direct applications is in the synthesis of polyazomethines (also known as polyimines or Schiff base polymers). These polymers are formed through the polycondensation reaction between a dialdehyde and a diamine. mdpi.comnih.govscholaris.ca The reaction of this compound with aromatic or aliphatic diamines would yield conjugated polymers where the benzene rings are linked by azomethine (–CH=N–) groups. These materials are often investigated for their semiconductor properties, thermal stability, and potential use in optoelectronic devices. researchgate.netresearchgate.net
Furthermore, this dialdehyde can be a precursor for monomers used in polyurethane synthesis. Polyurethanes are typically made from the reaction of diisocyanates with diols. mdpi.comutm.my The two aldehyde groups of this compound can be readily reduced (e.g., using sodium borohydride) to form the corresponding diol, 1,4-bis(2-hydroxyethyl)benzene. This resulting diol can then be polymerized with various diisocyanates to produce novel polyurethanes with a rigid aromatic core, potentially enhancing the thermal and mechanical properties of the material. researchgate.net
| Polymer Type | Co-monomer | Linkage Type | Potential Properties |
|---|---|---|---|
| Polyazomethine | Diamine (e.g., p-Phenylenediamine) | Azomethine (-CH=N-) | Thermal stability, conductivity, optical properties |
| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Urethane (-NH-CO-O-) | High thermal stability, mechanical strength |
Synthesis of Heterocyclic Compounds and Other Derivatives
Aldehydes are among the most versatile functional groups for the synthesis of heterocyclic compounds. nih.gov The presence of two aldehyde groups in this compound allows it to serve as a precursor for a wide array of heterocyclic systems, particularly those requiring condensation with dinucleophiles.
For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazine-containing structures. Condensation with o-phenylenediamine (B120857) is a well-established route to benzodiazepine (B76468) derivatives, which are an important class of pharmacologically active compounds. nih.gov Similarly, reactions with β-dicarbonyl compounds or other active methylene (B1212753) compounds in the presence of a base can be used to construct various carbocyclic and heterocyclic rings through domino Knoevenagel condensation/cyclization pathways. beilstein-journals.org The symmetrical nature of the starting dialdehyde could be exploited to synthesize molecules with two identical heterocyclic rings appended to the central phenyl core.
| Reactant | Resulting Heterocyclic System | Reaction Type |
|---|---|---|
| Hydrazine | Pyridazine derivatives | Condensation/Cyclization |
| o-Phenylenediamine | Benzodiazepine derivatives | Condensation/Cyclization |
| Malononitrile | Pyridine (B92270) or Chromene derivatives | Knoevenagel Condensation/Cyclization |
| β-Ketoesters | Substituted benzene rings | Condensation/Annulation |
Biological Context and Biosynthesis of Phenylacetaldehyde and Its Derivatives
Enzymatic Pathways Involving Phenylacetaldehyde (B1677652) Derivatives
The biosynthesis and metabolism of phenylacetaldehyde derivatives are governed by several key enzymes that catalyze specific steps in their formation and conversion. These enzymatic reactions are crucial for the production of various important biological compounds, including fragrance molecules, signaling compounds, and precursors to other metabolites.
In plants, a key enzyme is phenylacetaldehyde synthase (PAAS) , which is found in species like Petunia hybrida. This enzyme directly converts L-phenylalanine into phenylacetaldehyde. nih.gov PAAS is a bifunctional enzyme that uniquely couples the decarboxylation and oxidation of phenylalanine to produce phenylacetaldehyde, carbon dioxide, ammonia (B1221849), and hydrogen peroxide. researchgate.netnih.gov
Another critical class of enzymes is the phenylacetaldehyde reductases (PARs) . These enzymes are NADPH-dependent and catalyze the reduction of phenylacetaldehyde to 2-phenylethanol, a significant floral scent compound. researchgate.net PARs are also involved in the biosynthesis of other phenolic compounds. For instance, in olives, PARs are responsible for the final step in the synthesis of hydroxytyrosol, where they reduce 3,4-dihydroxyphenylacetaldehyde. mdpi.com
Conversely, the oxidation of phenylacetaldehyde is carried out by phenylacetaldehyde dehydrogenase (PADH) . This enzyme, found in bacteria such as Pseudomonas putida, catalyzes the NAD+-dependent oxidation of phenylacetaldehyde to phenylacetic acid. wikipedia.orgnih.gov This reaction is a part of the metabolic pathway for degrading styrene (B11656), an environmental pollutant. nih.gov In addition to PADH, other enzymes like aldehyde oxidase and aldehyde dehydrogenase also contribute to the oxidation of phenylacetaldehyde to its corresponding acid. researchgate.net
| Enzyme | Function | Organism/System | Substrate | Product |
|---|---|---|---|---|
| Phenylacetaldehyde Synthase (PAAS) | Catalyzes the conversion of phenylalanine to phenylacetaldehyde. researchgate.netnih.gov | Plants (e.g., Petunia hybrida) | L-Phenylalanine | Phenylacetaldehyde |
| Phenylacetaldehyde Reductase (PAR) | Reduces phenylacetaldehyde to 2-phenylethanol. researchgate.net | Plants (e.g., Tomato, Rose, Olive) | Phenylacetaldehyde / 3,4-Dihydroxyphenylacetaldehyde | 2-Phenylethanol / Hydroxytyrosol |
| Phenylacetaldehyde Dehydrogenase (PADH) | Oxidizes phenylacetaldehyde to phenylacetic acid. wikipedia.orgnih.gov | Bacteria (e.g., Pseudomonas putida) | Phenylacetaldehyde | Phenylacetic acid |
| Aldehyde Oxidase / Aldehyde Dehydrogenase | Oxidizes phenylacetaldehyde to phenylacetic acid. researchgate.net | Various organisms | Phenylacetaldehyde | Phenylacetic acid |
Strecker Degradation and Formation in Biological and Food Systems
Beyond enzymatic synthesis, phenylacetaldehyde is notably formed through the Strecker degradation of phenylalanine. This chemical reaction is a major pathway for the formation of aldehydes from amino acids in the presence of a dicarbonyl compound and is a key component of the Maillard reaction. nih.gov This process is particularly significant in the development of flavor and aroma in cooked and processed foods. acs.orgacs.org
The reaction is initiated by various compounds, often lipid oxidation products, which react with phenylalanine. nih.govnih.gov For example, compounds like 2,4-decadienal, 4-oxo-2-alkenals, and 4-hydroxy-2-nonenal can initiate the degradation of phenylalanine to yield phenylacetaldehyde. acs.orgacs.orgnih.gov The general mechanism involves the formation of a Schiff base (imine) between the amino acid and a carbonyl compound, which then undergoes decarboxylation and hydrolysis to release the Strecker aldehyde, in this case, phenylacetaldehyde. acs.orgacs.org
The efficiency of phenylacetaldehyde formation via Strecker degradation can be influenced by factors such as temperature, pH, and the specific type of initiating carbonyl compound. nih.gov For instance, studies have shown that 4-oxo-2-nonenal (B12555) is a highly efficient initiator of this reaction at higher temperatures. acs.org In food systems like Chinese water chestnuts, the Maillard reaction between glucose and phenylalanine during steaming leads to the production of phenylacetaldehyde, which is a characteristic flavor substance. nih.gov Lipids present in food matrices can also contribute significantly to the formation of Strecker aldehydes during processes like wort boiling in beer production. acs.org
| Initiating Compound | Context | Reaction Yield / Efficiency | Reference |
|---|---|---|---|
| 2,4-Decadienal | Lipid Oxidation Product | Yield of approximately 8%. nih.gov | nih.gov |
| Methyl 13-oxooctadeca-9,11-dienoate | Lipid Oxidation Product | Yield of approximately 6%. nih.gov | nih.gov |
| 4-Hydroxy-2-nonenal | Lipid Oxidation Product | Reaction yield of 17%. acs.orgresearchgate.net | acs.orgresearchgate.net |
| 4-Oxo-2-nonenal | Lipid Oxidation Product | Most efficient at higher temperatures. acs.org | acs.org |
| Glucose | Maillard Reaction (Food Processing) | Key substrate with phenylalanine for phenylacetaldehyde formation in steamed Chinese water chestnut. nih.gov | nih.gov |
Role as Metabolites in Various Organisms
Phenylacetaldehyde is a metabolite found across a wide range of organisms, from microbes to humans. nih.gov Its presence can be a result of endogenous metabolic pathways or exposure to external compounds like styrene, which is metabolized to phenylacetaldehyde. wikipedia.orghmdb.ca
In humans and other mammals, phenylacetaldehyde is a metabolite that is readily oxidized to phenylacetic acid and subsequently excreted, often in a conjugated form, in the urine. wikipedia.orghmdb.ca
In the microbial world, organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli produce phenylacetaldehyde as part of their metabolism. wikipedia.orgnih.gov
In the plant kingdom, phenylacetaldehyde is a crucial component of floral scents, serving to attract pollinators. wikipedia.org It is a potent floral attractant for numerous insect species, including various moths. wikipedia.org The compound is found naturally in a variety of plants and food sources, such as buckwheat, chocolate, tea (Camellia sinensis), and various fruits like kiwi and papaya. wikipedia.orgnih.govhmdb.ca
The dual role of phenylacetaldehyde as both a biosynthetic precursor and a bioactive signaling molecule highlights its importance in the chemical ecology and metabolism of many organisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(2-Oxoethyl)phenyl]acetaldehyde, and how can reaction efficiency be validated experimentally?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or oxidation of intermediate alcohols. For example, oxidation of 2-[4-(2-hydroxyethyl)phenyl]ethanol using KMnO₄ in acidic conditions yields the target aldehyde. Reaction efficiency is validated via thin-layer chromatography (TLC) and quantified using HPLC with UV detection (λ = 254 nm). Comparative analysis of byproducts (e.g., over-oxidation to carboxylic acids) should be monitored via GC-MS .
Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. The oxoethyl group’s methylene protons (adjacent to the ketone) resonate as a triplet at δ 2.6–3.0 ppm.
- IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch for aldehyde) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups. Distinguishing from para-substituted analogs requires analysis of aromatic proton splitting patterns in NMR .
Q. What redox reactions are feasible for this compound, and how can intermediates be stabilized?
- Methodological Answer :
- Reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol, while leaving the ketone intact. Stabilize intermediates by conducting reactions at 0–5°C under inert atmosphere.
- Oxidation : CrO₃/H₂SO₄ oxidizes the aldehyde to a carboxylic acid, but competing ketone oxidation may occur. Use stoichiometric control (1:1 molar ratio) to minimize side reactions .
Q. How can biological activity screening (e.g., antimicrobial assays) be designed for this compound?
- Methodological Answer : Employ disc diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–100 µg/mL) in DMSO and assess zone-of-inhibition metrics. Include positive controls (e.g., ampicillin) and validate cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and optimize reaction pathways for this compound?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for nucleophilic attacks on the aldehyde/ketone groups. Solvent effects (e.g., polar aprotic vs. protic) are incorporated via the SMD model. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate activation energies .
Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in oxidation reactions)?
- Methodological Answer : Apply factorial design (e.g., 2³ design) to isolate variables: temperature, oxidant concentration, and reaction time. Analyze interactions via ANOVA and response surface methodology (RSM). For unexpected byproducts (e.g., dimerization), use high-resolution MS/MS to identify structures and propose mechanistic pathways .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Employ asymmetric organocatalysis (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) during key steps like aldol additions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize catalyst loading (0.5–5 mol%) .
Q. What advanced analytical techniques characterize degradation products under environmental conditions?
- Methodological Answer : Simulate environmental degradation using UV photolysis (λ = 254 nm) or Fenton’s reagent (Fe²⁺/H₂O₂). Degradation products are identified via LC-QTOF-MS with MetFrag software for in silico fragmentation matching. Ecotoxicity is assessed using Daphnia magna acute toxicity tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
